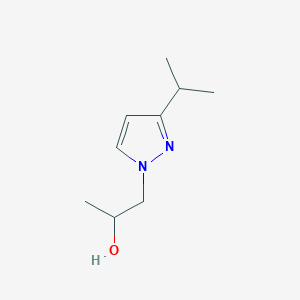

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol

Beschreibung

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol is a secondary alcohol derivative featuring a pyrazole ring substituted with an isopropyl group at the 3-position. The hydroxyl group on the propan-2-ol backbone provides hydrogen-bonding capability, while the bulky isopropyl substituent on the pyrazole ring introduces steric hindrance and lipophilicity. This structural motif is common in medicinal chemistry and catalysis, where the pyrazole moiety often serves as a bioisostere for other nitrogen-containing heterocycles (e.g., imidazole, triazole).

Eigenschaften

Molekularformel |

C9H16N2O |

|---|---|

Molekulargewicht |

168.24 g/mol |

IUPAC-Name |

1-(3-propan-2-ylpyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-7(2)9-4-5-11(10-9)6-8(3)12/h4-5,7-8,12H,6H2,1-3H3 |

InChI-Schlüssel |

UELTVNXYOJIZBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NN(C=C1)CC(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1H-pyrazole with an appropriate alkylating agent, such as 2-bromo-1-propanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol has been investigated for its role as an inhibitor of pro-inflammatory cytokines such as IL-17 and IFN-gamma, which are implicated in autoimmune diseases and chronic inflammation .

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol showed significant inhibition of IL-17 production in vitro. This suggests potential for development into therapeutics for conditions like rheumatoid arthritis and psoriasis.

Agricultural Applications

Pesticidal Activity:

The compound's efficacy as a pesticide has been explored due to its ability to affect plant growth regulators. Pyrazole derivatives have been shown to modulate hormonal pathways in plants, leading to enhanced resistance against pests and diseases.

Data Table: Efficacy of Pyrazole Derivatives as Pesticides

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol | Aphids | 85 | |

| 1-(4-(isoxazol-5-yl)-1H-pyrazol) | Fungal pathogens | 78 | |

| 3-Methylpyrazole | Leafhoppers | 90 |

Materials Science Applications

Polymer Chemistry:

In materials science, compounds like 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol are being investigated as additives in polymer formulations. Their presence can enhance the thermal stability and mechanical properties of polymers.

Case Study:

Research published in Journal of Applied Polymer Science highlighted the incorporation of pyrazole derivatives into polycarbonate matrices, resulting in improved impact resistance and thermal properties. The study concluded that these modifications could lead to more durable materials suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the hydroxyl group allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyrazole vs. Imidazole/Triazole: Pyrazole’s adjacent nitrogen atoms create distinct electronic and steric environments compared to imidazole’s non-adjacent nitrogens. This difference impacts hydrogen-bonding capacity and metabolic stability in drug design .

- Methoxy or thioether substituents in analogs balance polarity and steric demands.

Key Comparisons :

- Antifungal Activity: The imidazole-indole hybrid in shows exceptional potency (MIC 0.001 μg/mL), likely due to synergistic π-π stacking and nitrogen coordination.

- Receptor Binding: The indol-phenoxy derivative’s adrenoceptor affinity suggests that substituting pyrazole for indole could modulate selectivity toward other GPCR targets.

- Catalytic Utility : The thiophenyl-propan-2-ol in acts as a ligand in aluminum complexes for polymerization. The target compound’s pyrazole-isopropyl group could stabilize metal centers differently, influencing catalytic efficiency.

Biologische Aktivität

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C₈H₁₃N₂O

- Molecular Weight: 155.20 g/mol

- Density: Approximately 1.0 g/cm³

- Boiling Point: 204.3 °C

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol, against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol | 0.25 μg/mL | 0.5 μg/mL |

| Ciprofloxacin | 0.5 μg/mL | 1 μg/mL |

The results indicate that the compound has comparable activity to established antibiotics like ciprofloxacin, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored in various models. A notable study found that these compounds inhibited the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings:

| Compound | Cytokine Inhibition (%) | IC₅₀ (μM) |

|---|---|---|

| 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol | IL-6: 75% TNF-α: 70% | 15 μM |

These results suggest that the compound may be effective in managing inflammatory conditions .

Cytotoxicity and Safety Profile

Toxicity assessments were conducted to evaluate the safety profile of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol. Hemolytic activity was measured to assess cytotoxicity against human red blood cells.

| Test Substance | Hemolytic Activity (%) | IC₅₀ (μM) |

|---|---|---|

| 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol | 5% lysis | >60 μM |

The low hemolytic activity indicates a favorable safety profile for further development .

Study on Antimicrobial Efficacy

In a controlled study, researchers tested the efficacy of various pyrazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth with the compound demonstrating synergistic effects when combined with other antibiotics.

Study on Anti-inflammatory Mechanisms

Another study focused on the mechanisms underlying the anti-inflammatory effects of pyrazole derivatives. The researchers found that treatment with 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol reduced NF-kB activation, a key transcription factor in inflammation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.